1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-[2-(pyridine-3-carbonylamino)ethyl]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23(20-10-6-12-25-16-20)26-13-14-27-24(30)22-15-19-9-4-5-11-21(19)28(22)17-18-7-2-1-3-8-18/h1-12,15-16H,13-14,17H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYULZJUKWBYGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NCCNC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves multiple steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and ketones under acidic conditions . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide undergoes several types of chemical reactions, including:
Scientific Research Applications
Biological Activities
The compound has been studied for its potential in several therapeutic areas:
Anticancer Activity
Research indicates that compounds similar to 1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide exhibit significant anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have demonstrated that the compound can target cancer cell lines effectively, leading to reduced viability and increased apoptosis markers.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase, which are critical in the inflammatory response. This suggests potential applications in treating chronic inflammatory diseases.
Neuroprotective Properties
There is emerging evidence that indole derivatives can provide neuroprotection against oxidative stress and neuroinflammation. This opens avenues for exploring the compound's role in neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthetic Routes
The synthesis of 1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multi-step reactions:
- Formation of the Indole Nucleus : The indole structure can be synthesized using methods such as Fischer indole synthesis.
- Introduction of Functional Groups : The benzyl and pyridine groups are introduced through nucleophilic substitution reactions.
Case Study 1: Anticancer Mechanism
A study published in Journal of Medicinal Chemistry demonstrated that a similar indole derivative inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. The mechanism was linked to the downregulation of cyclin B1 and cdc2 expression.
Case Study 2: Anti-inflammatory Activity
In a preclinical model of arthritis, a related compound showed a significant reduction in paw swelling and joint inflammation, correlating with decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring is known to interact with various receptors and enzymes, leading to modulation of their activity . The compound may exert its effects through binding to these targets, altering their conformation and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-Benzyl-N-{2-[(Cyclohexylcarbonyl)Amino]Ethyl}-5-Oxopyrrolidine-3-Carboxamide
- Structural Difference : Replaces the indole ring with a pyrrolidine ring and substitutes pyridin-3-ylcarbonyl with cyclohexylcarbonyl.
- The cyclohexyl group introduces hydrophobicity, which may enhance membrane permeability but reduce solubility.
- Biological Activity : Primarily inhibits 11β-hydroxysteroid dehydrogenase type 1, a metabolic enzyme, unlike the indole-pyridine hybrid’s broader receptor affinity .
N-{2-[(1H-Indol-3-ylCarbonyl)Amino]Ethyl}-1H-Indole-2-Carboxamide
- Structural Difference : Features two indole rings linked by an ethylamide bridge, omitting the benzyl and pyridine groups.
- Impact : Dual indole moieties may enhance stacking interactions with aromatic residues in receptors but reduce selectivity due to increased bulk.
- Biological Activity: Exhibits antiproliferative effects via microtubule disruption, a mechanism less pronounced in the target compound .
Substituent Variations
N-(2-{[(5-Bromofuran-2-yl)Carbonyl]Amino}Ethyl)-1H-Indole-2-Carboxamide
- Structural Difference : Replaces pyridin-3-ylcarbonyl with a bromofuran group.
- Biological Activity : Shows anticancer activity via inflammatory pathway modulation, contrasting with the target compound’s hypothesized enzyme inhibition .
N-[1-(4-Fluorobenzyl)]Indole-3-Carboxamide
- Structural Difference : Fluorobenzyl substitution at the indole N1 position instead of benzyl, with a simpler carboxamide side chain.
- Impact : Fluorine increases metabolic stability and bioavailability but lacks the pyridine group’s hydrogen-bonding capacity.
- Biological Activity : Selective serotonin reuptake inhibition, indicating divergent neurological applications compared to the target compound’s enzyme-focused profile .
Linker Modifications
5F-MDMB-PINACA
- Structural Difference : Contains an indazole core and valine linker instead of indole and ethylamide.
- Impact: The indazole-valine structure enhances cannabinoid receptor binding but reduces structural similarity to the target compound.
- Biological Activity: Potent cannabinoid receptor agonism, highlighting how linker flexibility and heterocycle choice dictate receptor specificity .
Mechanistic and Pharmacological Insights
- Enzyme Inhibition : The target compound’s pyridine group may facilitate interactions with enzymes like kinases or dehydrogenases through hydrogen bonding, contrasting with pyrrolidine-based analogs that rely on hydrophobic interactions .
- Receptor Targeting: The benzyl group’s bulk and pyridine’s planar structure may enable selective binding to serotonin or adenosine receptors, unlike simpler indole derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with indole-2-carboxylic acid derivatives. Key steps include:
- Benzylation : Protecting the indole nitrogen with a benzyl group using benzyl bromide under basic conditions (e.g., NaH in DMF) .
- Amidation : Coupling the indole-2-carboxylic acid with an ethylenediamine derivative via carbodiimide-mediated activation (e.g., EDCI/HOBt) to form the carboxamide .
- Pyridin-3-ylcarbonyl Conjugation : Reacting the ethylenediamine intermediate with pyridine-3-carbonyl chloride in dichloromethane (DCM) under inert atmosphere .
- Optimization : Yield improvements (~30–95%) are achieved by controlling temperature (0–25°C), solvent polarity (DMF, DCM), and catalyst use (e.g., palladium for coupling reactions) . Purification via column chromatography (SiO₂, DCM/EtOAc gradients) ensures high purity .
Q. How do researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for indole protons (δ 7.1–7.8 ppm), benzyl groups (δ 4.8–5.2 ppm), and pyridine carbons (δ 150–160 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .
- Chromatography :
- HPLC : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 429.18) .
Q. What in vitro biological assays are appropriate for initial pharmacological screening?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at cannabinoid (CB1/CB2) or serotonin receptors using radioligand displacement (e.g., [³H]CP-55,940 for CB1) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Controls : Include vehicle controls, reference compounds (e.g., WIN 55,212-2 for CB1), and triplicate replicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Methodological Answer :
- Substituent Variation :
- Indole Core : Introduce electron-withdrawing groups (e.g., 5-fluoro) to modulate receptor binding .
- Pyridine Moiety : Replace pyridin-3-yl with pyrazine or furan to alter lipophilicity .
- Linker Optimization : Adjust ethylenediamine chain length (e.g., propyl vs. ethyl) to improve target engagement .
- Assays : Test analogs in dose-response curves (10 nM–100 µM) to quantify EC₅₀/IC₅₀ shifts. Computational docking (AutoDock Vina) predicts binding poses at CB1 receptors .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC/NMR to rule out degradation or impurities .
- Assay Standardization : Use identical cell lines (e.g., CHO-K1 for CB1) and buffer conditions (pH 7.4, 37°C) .
- Orthogonal Validation : Confirm activity with alternate methods (e.g., calcium flux assays vs. radioligand binding) .
- Statistical Analysis : Apply ANOVA/Tukey tests to assess inter-study variability .
Q. What techniques elucidate the compound’s molecular mechanism of action?
- Methodological Answer :
- Computational Modeling : Molecular dynamics simulations (AMBER) to study receptor-ligand stability over 100 ns trajectories .
- Mutagenesis : Create CB1 receptor mutants (e.g., K3.28A) to identify critical binding residues .
- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) .
Q. What protocols ensure safe handling and stability of this compound?
- Methodological Answer :
- Storage : Store at –20°C in sealed, light-resistant containers under argon to prevent oxidation .
- Handling : Use PPE (gloves, goggles) and fume hoods during synthesis. Avoid dust generation .
- Disposal : Incinerate in compliance with EPA guidelines (40 CFR Part 261) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
